![molecular formula C19H28N2O2 B2422022 Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260678-34-9](/img/structure/B2422022.png)
Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CX-5461 and belongs to the family of small-molecule inhibitors that target RNA polymerase I transcription.
Mecanismo De Acción
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the transcription process from occurring. This leads to a decrease in ribosomal RNA production, which in turn leads to a decrease in protein synthesis. Cancer cells that have high levels of ribosomal RNA production are more sensitive to CX-5461, making it a potential treatment for cancer.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage in cancer cells, which leads to cell death. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CX-5461 has been shown to have minimal toxicity in normal cells, making it a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CX-5461 is its selectivity for cancer cells that have high levels of ribosomal RNA production. This makes it a potential treatment for cancer that is less toxic to normal cells. One limitation of CX-5461 is its potential to induce DNA damage, which could lead to the development of resistance in cancer cells over time.
Direcciones Futuras
There are several future directions for research on CX-5461. One direction is to study its potential as a combination therapy with other cancer treatments. Another direction is to study its potential as a treatment for other diseases that involve high levels of ribosomal RNA production, such as certain genetic disorders. Finally, further research is needed to understand the mechanism of action of CX-5461 and to develop more potent and selective inhibitors of RNA polymerase I transcription.
Métodos De Síntesis
CX-5461 is synthesized by reacting tert-butyl N-(4-methylpyridin-2-yl)carbamate with cyclohexene in the presence of a palladium catalyst. The reaction yields tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate. The compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
CX-5461 has been studied for its potential applications in cancer research. It has been shown to inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA. Ribosomal RNA is necessary for the production of ribosomes, which are responsible for protein synthesis. CX-5461 has been shown to selectively target cancer cells that have high levels of ribosomal RNA production, making it a potential treatment for cancer.
Propiedades
IUPAC Name |
tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15-10-12-20-17(14-15)21(18(22)23-19(2,3)4)13-11-16-8-6-5-7-9-16/h8,10,12,14H,5-7,9,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAVBVPUOSCBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CCC2=CCCCC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757096 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2421943.png)
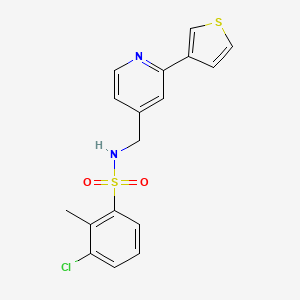
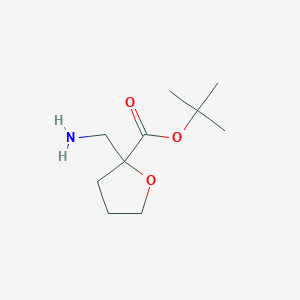
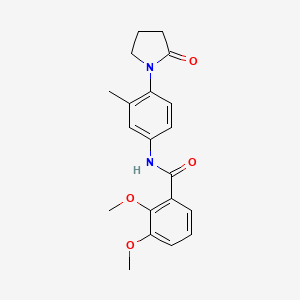
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride](/img/structure/B2421951.png)
![N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2421952.png)
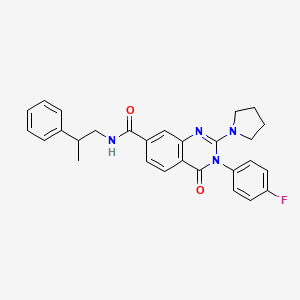
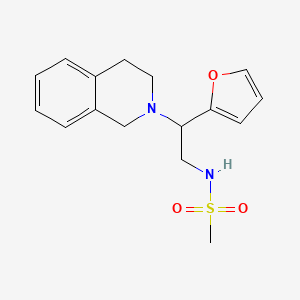

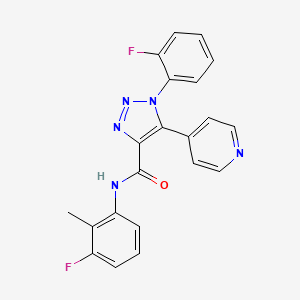
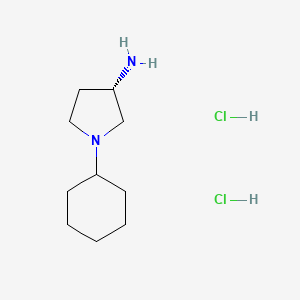
![4-{5-[(Methoxycarbonyl)methylthio]-1,3,4-oxadiazol-2-yl}benzoic acid](/img/structure/B2421959.png)

![4-[(6-Chloropyridin-3-yl)sulfonyl]-6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2421962.png)